1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea
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Overview
Description
1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a unique structure combining a dimethylamino phenyl group and an indole moiety linked by a urea functional group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular target and the biological activity .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, each leading to different downstream effects.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects could be diverse, depending on the specific activity and the target involved .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 1-[4-(Dimethylamino)phenyl]-3-(1H-indol-3-yl)urea may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-(dimethylamino)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino phenyl group and the indole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
1-[4-(Dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its unique structural features, which combine a dimethylamino group with an indole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
where the key functional groups include:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Indole ring : Associated with various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, leading to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymatic pathways critical in disease processes, particularly in cancer and microbial infections.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood disorders and neurodegenerative diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential for therapeutic development.
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects:
- In vitro assays indicate that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Research Findings : A study reported that related compounds showed significant inhibition against Mycobacterium tuberculosis, highlighting the need for further exploration in this area .
Additional Pharmacological Effects
Other potential activities include:
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can inhibit inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications in conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-[4-(Dimethylamino)phenyl]-3-(1-methyl-1H-indol-3-yl)urea | Similar structure with methyl substitution | Enhanced anticancer activity |
1-[4-(Dimethylamino)phenyl]-3-(2-methyl-1H-indol-3-yl)urea | Different position of methyl group | Varying antimicrobial properties |
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of analogs derived from this compound. Notably:
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21(2)13-9-7-12(8-10-13)19-17(22)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKHTINFTDIDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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